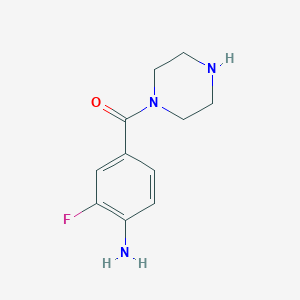

(4-Amino-3-fluorophenyl)(piperazin-1-yl)methanone

Beschreibung

(4-Amino-3-fluorophenyl)(piperazin-1-yl)methanone is a piperazine-containing methanone derivative characterized by a fluorinated aromatic ring with an amino substituent. This structural motif is common in medicinal chemistry due to piperazine’s versatility in enhancing solubility, bioavailability, and receptor interaction. The fluorine atom at the 3-position and the amino group at the 4-position of the phenyl ring likely influence electronic properties, metabolic stability, and target binding, making this compound a candidate for further investigation.

Eigenschaften

IUPAC Name |

(4-amino-3-fluorophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O/c12-9-7-8(1-2-10(9)13)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABESZRJHVZNGTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-fluorophenyl)(piperazin-1-yl)methanone typically involves the reaction of 4-amino-3-fluorobenzoyl chloride with piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Amino-3-fluorophenyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or iodine (I₂).

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Activity

Research indicates that compounds similar to (4-Amino-3-fluorophenyl)(piperazin-1-yl)methanone exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit various kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) . These kinases are crucial targets in the development of therapies for cancers like chronic myeloid leukemia and non-small cell lung cancer.

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of specific protein interactions crucial for tumor growth and survival. For example, studies have demonstrated that certain piperazine derivatives can bind effectively to the active sites of target proteins, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

Neuropharmacological Effects

Serotonin Receptor Modulation

this compound may also play a role in modulating serotonin receptors, specifically the 5-HT1A receptor. Compounds with similar structures have been evaluated for their ability to act as selective agonists at these receptors, which are implicated in mood regulation and anxiety disorders . This suggests potential applications in treating psychiatric conditions.

Synthesis and Structure-Activity Relationship (SAR)

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups critical for its biological activity. The structure-activity relationship (SAR) studies indicate that modifications on the piperazine ring and fluorine substitution significantly influence the compound's potency against various biological targets .

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Study 1: Inhibition of ALK | Demonstrated that piperazine derivatives inhibit ALK activity with IC50 values in the nanomolar range. | Supports the use of this compound in targeted cancer therapies. |

| Study 2: Serotonin Modulation | Evaluated as a selective agonist for 5-HT1A receptors, showing promise for anxiety treatment. | Highlights potential psychiatric applications. |

| Study 3: Kinase Inhibition | Exhibited significant inhibition against EGFR with a potency comparable to existing therapies like imatinib. | Suggests a role in developing new cancer treatments. |

Wirkmechanismus

The mechanism of action of (4-Amino-3-fluorophenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Piperazine-based methanones are widely explored in drug discovery. Key structural variations include substitutions on the phenyl ring and modifications to the piperazine moiety. Below is a comparative analysis of (4-Amino-3-fluorophenyl)(piperazin-1-yl)methanone with selected analogs:

Key Observations :

- Fluorine vs. Chlorine/Methoxy : Fluorine’s electronegativity enhances binding to polar residues in target proteins, while bulkier groups like chlorine or methoxy may improve lipophilicity but reduce metabolic stability .

- Amino Group: The 4-amino substituent in the target compound may facilitate hydrogen bonding, a feature absent in analogs with methoxy or halogens alone .

Pharmacological Activities

Piperazine methanones exhibit target-specific activities depending on substituents:

| Compound Class | Example Compounds | Activity | Reference |

|---|---|---|---|

| Anti-inflammatory | Indole-piperazine hybrids (e.g., compounds 122–125 ) | COX-2 inhibition; reduced cytotoxicity | |

| Antiviral | (Pyridin-3-yl)(4-dichlorobenzylpiperazin-1-yl)methanone | SARS-CoV-2 M<sup>pro</sup> inhibition | |

| Anticancer | 1-(4-Chlorophenyl)cyclopropylmethanone derivatives | Activity against MDA-MB-435 breast cancer | |

| Neuroprotective | BAY10000493 (TASK-1 inhibitor) | K2P potassium channel modulation |

Target Compound Insights :

- The lack of bulky piperazine substituents (e.g., benzyl groups in ) may limit antiviral activity but improve solubility for CNS targets.

Example Protocol from Evidence :

- (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone was synthesized via reaction of 4-nitrobenzoyl chloride with 1-methylpiperazine, followed by nitro reduction .

- Challenges : Fluorine’s ortho-directing effects may complicate regioselective substitution during synthesis.

Physicochemical Properties

- LogP: The amino and fluorine substituents likely reduce LogP compared to chlorinated analogs (e.g., ), enhancing aqueous solubility.

- Bioavailability: Piperazine’s basicity improves membrane permeability, but the amino group may increase metabolic susceptibility compared to methoxy or halogenated derivatives .

Biologische Aktivität

(4-Amino-3-fluorophenyl)(piperazin-1-yl)methanone, a compound featuring a piperazine moiety, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound consists of a piperazine ring linked to a 4-amino-3-fluorophenyl group through a methanone functional group. The presence of the fluorine atom and the amino group suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A study synthesized several derivatives containing the 4-(aminomethyl)benzamide fragment, which includes this compound. These derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity.

- Inhibition of Receptor Tyrosine Kinases : The compound exhibited potent inhibitory activity against several receptor tyrosine kinases (RTKs), including EGFR and HER-2. For instance, compounds similar to this compound showed up to 92% inhibition at concentrations as low as 10 nM against EGFR .

| Compound | Target Kinase | % Inhibition at 10 nM |

|---|---|---|

| 11 | EGFR | 91% |

| 13 | EGFR | 92% |

| 10 | HER-4 | 65% |

Neuropharmacological Activity

The piperazine moiety is often associated with neuropharmacological properties. Compounds similar to this compound have been evaluated for their effects on serotonin receptors, which are crucial in mood regulation.

- 5-HT Receptor Interaction : Research indicates that derivatives of this compound may act as antagonists at the 5-HT3 receptor, potentially offering therapeutic benefits for conditions such as anxiety and depression .

Study on Anticancer Efficacy

A recent study focused on the synthesis and evaluation of this compound derivatives against various cancer cell lines. The results indicated that certain analogs exhibited significant cytotoxic effects, comparable to established anticancer agents like imatinib.

Neuropharmacological Evaluation

Another investigation assessed the neuropharmacological profile of related compounds in animal models. The results demonstrated that these compounds could mitigate hyperlocomotion induced by phencyclidine (PCP), suggesting potential antipsychotic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.